5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Catalog No.
S11189046
CAS No.
M.F
C21H22ClN5O
M. Wt
395.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)m...

Product Name

5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

IUPAC Name

5-[[2-[(7-chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one

Molecular Formula

C21H22ClN5O

Molecular Weight

395.9 g/mol

InChI

InChI=1S/C21H22ClN5O/c1-26-19-6-3-14(11-20(19)27(2)21(26)28)13-23-9-10-25-17-7-8-24-18-12-15(22)4-5-16(17)18/h3-8,11-12,23H,9-10,13H2,1-2H3,(H,24,25)

InChI Key

NPWXHTXMBIOHKI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCNC3=C4C=CC(=CC4=NC=C3)Cl)N(C1=O)C

5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with significant pharmaceutical potential. It features a unique structure characterized by a benzimidazole core, which is substituted with a 7-chloroquinolinyl group and an aminoethyl moiety. This compound is notable for its potential therapeutic applications, particularly in the treatment of various diseases due to its biological activity.

Chemical Structure

The molecular formula of this compound is C23H23ClN5C_{23}H_{23}ClN_5 with a molecular weight of approximately 440.37 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological properties.

Typical of amines and benzimidazoles. Key reactions include:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Acylation: The amine functionalities can react with acyl chlorides to form amides.
  • Reduction Reactions: The presence of the chlorinated quinoline moiety may allow for reduction reactions under specific conditions.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study.

Research indicates that this compound exhibits notable biological activities, particularly in:

  • Antimicrobial Activity: The 7-chloroquinolinyl group is known for its antimicrobial properties, suggesting that this compound may have similar effects.
  • Anticancer Properties: Some studies have indicated potential anticancer activity, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects: Compounds with similar structures have shown promise in reducing inflammation, making this compound a candidate for further investigation in inflammatory diseases.

The synthesis of 5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be achieved through several methods:

  • Multi-step Synthesis:
    • Start with commercially available precursors such as 7-chloroquinoline.
    • Introduce the aminoethyl group through reductive amination or similar methods.
    • Construct the benzimidazole ring via cyclization reactions involving appropriate aldehydes and amines.
  • One-Pot Reactions:
    • Utilize one-pot synthesis strategies where all reactants are combined in a single reaction vessel to simplify the process and improve yields.

These methods highlight the versatility in synthesizing this compound and its derivatives.

The primary applications of this compound include:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting infectious diseases and cancers.
  • Research Tool: It can be used as a biochemical probe to study biological pathways influenced by quinoline derivatives.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary studies suggest:

  • Binding Affinity: Investigations into its binding affinity to target proteins can reveal insights into its mechanism of action.
  • Synergistic Effects: Combining this compound with other therapeutic agents may enhance efficacy against resistant strains of pathogens or cancer cells.

Several compounds share structural similarities with 5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Here are some notable examples:

Compound NameStructure HighlightsBiological Activity
HydroxychloroquineContains a similar quinoline structureAntimalarial and anti-inflammatory
ChloroquineSimilar core structure; used as an antimalarialAntimalarial
7-Chloroquinoline derivativesVarious substitutions on the quinoline ringAntimicrobial and anticancer activities

Uniqueness

What sets 5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one apart from these compounds is its specific combination of the benzimidazole core and the unique aminoethyl side chain, which may confer distinct pharmacological properties not observed in other related compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

395.1512880 g/mol

Monoisotopic Mass

395.1512880 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-08-2024

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